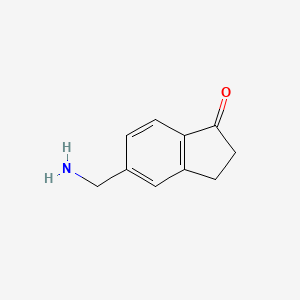

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC17771811

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 5-(aminomethyl)-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2 |

| Standard InChI Key | NKZLQYZEZKVCSF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one consists of a fused bicyclic system: a benzene ring joined to a cyclopentanone moiety. The aminomethyl (-CH₂NH₂) substituent at the 5-position introduces both hydrogen-bonding capacity and basicity. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| IUPAC Name | 5-(Aminomethyl)-2,3-dihydroinden-1-one | |

| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)CN | |

| InChI Key | NKZLQYZEZKVCSF-UHFFFAOYSA-N |

The crystal structure remains unpublished, but computational models predict a planar indanone system with the aminomethyl group adopting a pseudo-axial conformation to minimize steric hindrance .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.09134 | 132.7 |

| [M+Na]⁺ | 184.07328 | 144.2 |

| [M-H]⁻ | 160.07678 | 135.5 |

These values facilitate analytical method development for quality control in synthesis .

Synthesis and Manufacturing

Established Synthetic Routes

Though detailed protocols for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one are proprietary, analogous indanones are synthesized via:

-

Copper-Catalyzed Annulation: 2-Ethynylbenzaldehydes undergo intramolecular cyclization under Cu(I) catalysis to form 3-hydroxyindanones . Adaptation of this method could involve propargylamine precursors.

-

Friedel-Crafts Acylation: Electrophilic substitution on dihydroindenes using chloroacetyl chloride, followed by amination.

Industrial-scale production likely employs continuous flow systems to enhance yield and purity, as suggested by supplier listings.

Scale-Up Challenges

Key manufacturing hurdles include:

-

Regioselectivity: Ensuring exclusive substitution at the 5-position requires directing groups or steric control.

-

Amination Efficiency: Reductive amination of ketone precursors may compete with over-reduction to secondary amines.

| Supplier | Purity | Packaging |

|---|---|---|

| Toronto Research Chemicals | ≥95% | 50 mg to 10 g |

| Vulcanchem | Research | Custom scales |

| Echemi | Not specified | Bulk inquiries |

Pricing ranges from $120–$450/g, reflecting small-scale synthesis costs.

Materials Science Applications

The indanone core’s rigidity and H-bonding capacity make it a candidate for:

-

Liquid Crystal Displays: As mesogenic building blocks.

-

Polymer Crosslinkers: Through Schiff base formation with carbonyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume